- Novel Pyrrolidine Ureas as C-C Chemokine Receptor 1 (CCR1) Antagonists, Journal of Medicinal Chemistry, 2009, 52(5), 1295-1301

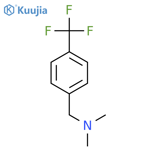

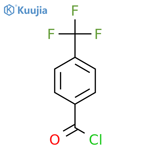

Cas no 90390-11-7 (N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine)

![N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine structure](https://es.kuujia.com/scimg/cas/90390-11-7x500.png)

90390-11-7 structure

Nombre del producto:N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine

Número CAS:90390-11-7

MF:C9H10F3N

Megavatios:189.177612781525

MDL:MFCD04115411

CID:805044

PubChem ID:485420

N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine Propiedades químicas y físicas

Nombre e identificación

-

- N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine

- N-Methyl-4-(trifluoromethyl)benzylamine

- Benzenemethanamine,N-methyl-4-(trifluoromethyl)-

- N-Methyl-N-[4-(Trifluoromethyl)Benzyl]Amine

- N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine(SALTDATA: FREE)

- N-[4-(Trifluoromethyl)benzyl]-N-methylamine

- Benzenemethanamine, N-methyl-4-(trifluoromethyl)-

- N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine

- methyl({[4-(trifluoromethyl)phenyl]methyl})amine

- methyl([[4-(trifluoromethyl)phenyl]methyl])amine

- YMSMEZAYZIYFGA-UHFFFAOYSA-N

- SBB090921

- 4-trifluoromethyl-N-methylbenzyl

- N-Methyl-4-(trifluoromethyl)benzenemethanamine (ACI)

- (Methyl)[[4-(trifluoromethyl)phenyl]methyl]amine

- 4-Trifluoromethyl-N-methylbenzylamine

- Methyl(4-trifluoromethylbenzyl)amine

- Methyl-(4-trifluoromethyl-benzyl)-amine

- EN300-07821

- AC-2745

- NCGC00374089-01

- MFCD04115411

- SCHEMBL296280

- AKOS000117059

- SY002787

- CS-0077585

- 90389-03-0

- BYQVYJYCBHYVPJ-UHFFFAOYSA-N

- N-Methyl-4-trifluoromethylbenzyl amine

- BS-13755

- DTXSID70238136

- 90390-11-7

- CHEMBL1178152

-

- MDL: MFCD04115411

- Renchi: 1S/C9H10F3N/c1-13-6-7-2-4-8(5-3-7)9(10,11)12/h2-5,13H,6H2,1H3

- Clave inchi: YMSMEZAYZIYFGA-UHFFFAOYSA-N

- Sonrisas: FC(C1C=CC(CNC)=CC=1)(F)F

Atributos calculados

- Calidad precisa: 189.07700

- Masa isotópica única: 189.076534

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 13

- Cuenta de enlace giratorio: 2

- Complejidad: 147

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 12

- Xlogp3: 2.2

Propiedades experimentales

- Color / forma: No data available

- Denso: 1.149

- Punto de fusión: No data available

- Punto de ebullición: 187.0 ºC

- Punto de inflamación: 66.9 ºC

- PSA: 12.03000

- Logp: 2.81570

N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine Información de Seguridad

- Palabra de señal:warning

- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

-

Declaración de advertencia:

P264 wash thoroughly after treatment

p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks

p305 if in eyes

p351 rinse carefully with water for a few minutes

p338 remove contact lenses (if any) and easy to operate, continue rinsing

p337 if eye irritation persists

p313 get medical advice / care - Código de categoría de peligro: R22;R34

- Instrucciones de Seguridad: S26; S36/37/39

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:Room temperature storage

- Términos de riesgo:R36/37/38

N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine Datos Aduaneros

- Código HS:2921499090

- Datos Aduaneros:

China Customs Code:

2921499090Overview:

2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY002787-1g |

N-Methyl-4-(trifluoromethyl)benzylamine |

90390-11-7 | ≥95% | 1g |

¥50.00 | 2024-07-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT5154-5G |

N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine |

90390-11-7 | 97% | 5g |

¥ 363.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT5154-10G |

N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine |

90390-11-7 | 97% | 10g |

¥ 660.00 | 2023-04-13 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N59970-5g |

N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine |

90390-11-7 | 5g |

¥596.0 | 2021-09-04 | ||

| TRC | M338985-250mg |

N-Methyl-n-[4-(trifluoromethyl)benzyl]amine |

90390-11-7 | 250mg |

$75.00 | 2023-05-17 | ||

| Fluorochem | 216511-10g |

N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine |

90390-11-7 | 95% | 10g |

£119.00 | 2022-03-01 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY002787-5g |

N-Methyl-4-(trifluoromethyl)benzylamine |

90390-11-7 | ≥95% | 5g |

¥192.00 | 2024-07-09 | |

| eNovation Chemicals LLC | Y1101058-25g |

N-METHYL-N-[4-(TRIFLUOROMETHYL)BENZYL]AMINE |

90390-11-7 | 97% | 25g |

$830 | 2024-06-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SP732-1g |

N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine |

90390-11-7 | 98% | 1g |

215.0CNY | 2021-07-13 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY002787-10g |

N-Methyl-4-(trifluoromethyl)benzylamine |

90390-11-7 | ≥95% | 10g |

¥345.00 | 2024-07-09 |

N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Sodium bicarbonate Solvents: Methanol ; 4 h, reflux; reflux → 5 °C

1.2 Reagents: Sodium borohydride ; 2 h, 10 °C; 2 h, rt

1.3 Reagents: Water

1.2 Reagents: Sodium borohydride ; 2 h, 10 °C; 2 h, rt

1.3 Reagents: Water

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Solvents: Diethyl ether , Water ; 12 h, rt

2.1 Reagents: 1-Bromo-1-propene , Propanoic acid, 2,2-dimethyl-, sodium salt (1:1) Catalysts: Nickel chloride hexahydrate , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine , Benzonitrile, 2,3,4,5,6-penta-9H-carbazol-9-yl- Solvents: Acetonitrile , Water ; 8 - 30 h, rt

2.1 Reagents: 1-Bromo-1-propene , Propanoic acid, 2,2-dimethyl-, sodium salt (1:1) Catalysts: Nickel chloride hexahydrate , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine , Benzonitrile, 2,3,4,5,6-penta-9H-carbazol-9-yl- Solvents: Acetonitrile , Water ; 8 - 30 h, rt

Referencia

- Photoinduced Nickel-Catalyzed Selective N-Demethylation of Trialkylamines Using C(sp2)-Bromides as HAT Reagents, Journal of the American Chemical Society, 2023, 145(6), 3294-3300

Synthetic Routes 3

Condiciones de reacción

1.1 Solvents: Diethyl ether , Water ; 12 h, rt

2.1 Reagents: Propanoic acid, 2,2-dimethyl-, sodium salt (1:1) Catalysts: Bis(1,5-cyclooctadiene)nickel , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine , Benzonitrile, 2,3,4,5,6-penta-9H-carbazol-9-yl- Solvents: Acetonitrile ; 5 min, rt

2.2 Reagents: 2-Bromo-1,3,5-tris(1-methylethyl)benzene ; 15 - 20 min, rt

2.3 Solvents: Water ; 8 - 16 h, rt

2.1 Reagents: Propanoic acid, 2,2-dimethyl-, sodium salt (1:1) Catalysts: Bis(1,5-cyclooctadiene)nickel , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine , Benzonitrile, 2,3,4,5,6-penta-9H-carbazol-9-yl- Solvents: Acetonitrile ; 5 min, rt

2.2 Reagents: 2-Bromo-1,3,5-tris(1-methylethyl)benzene ; 15 - 20 min, rt

2.3 Solvents: Water ; 8 - 16 h, rt

Referencia

- Photoinduced Nickel-Catalyzed Selective N-Demethylation of Trialkylamines Using C(sp2)-Bromides as HAT Reagents, Journal of the American Chemical Society, 2023, 145(6), 3294-3300

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: 1-Bromo-1-propene , Propanoic acid, 2,2-dimethyl-, sodium salt (1:1) Catalysts: Nickel chloride hexahydrate , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine , Benzonitrile, 2,3,4,5,6-penta-9H-carbazol-9-yl- Solvents: Acetonitrile , Water ; 8 - 30 h, rt

Referencia

- Photoinduced Nickel-Catalyzed Selective N-Demethylation of Trialkylamines Using C(sp2)-Bromides as HAT Reagents, Journal of the American Chemical Society, 2023, 145(6), 3294-3300

Synthetic Routes 5

Condiciones de reacción

1.1 Solvents: Benzene

Referencia

- N-phenylalkylbenzamide fungicides, European Patent Organization, , ,

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 12 h, rt

2.1 Reagents: Trimethylsilyl-terminated polymethylsiloxane Catalysts: Bromopentacarbonylmanganese Solvents: Dichloromethane ; 7 h, 60 °C

2.1 Reagents: Trimethylsilyl-terminated polymethylsiloxane Catalysts: Bromopentacarbonylmanganese Solvents: Dichloromethane ; 7 h, 60 °C

Referencia

- Manganese-catalyzed deoxygenation of secondary and tertiary amides under mild conditions, Journal of Catalysis, 2023, 423, 19-25

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: (OC-6-13)-Carbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)ethyl]eth… ; 4 MPa, rt → 140 °C; 24 h, 4 MPa, 140 °C

Referencia

- Selective Monomethylation of Amines with Methanol as the C1 Source, Angewandte Chemie, 2018, 57(21), 6166-6170

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Trimethylsilyl-terminated polymethylsiloxane Catalysts: Bromopentacarbonylmanganese Solvents: Dichloromethane ; 7 h, 60 °C

Referencia

- Manganese-catalyzed deoxygenation of secondary and tertiary amides under mild conditions, Journal of Catalysis, 2023, 423, 19-25

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Propanoic acid, 2,2-dimethyl-, sodium salt (1:1) Catalysts: Bis(1,5-cyclooctadiene)nickel , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine , Benzonitrile, 2,3,4,5,6-penta-9H-carbazol-9-yl- Solvents: Acetonitrile ; 5 min, rt

1.2 Reagents: 2-Bromo-1,3,5-tris(1-methylethyl)benzene ; 15 - 20 min, rt

1.3 Solvents: Water ; 8 - 16 h, rt

1.2 Reagents: 2-Bromo-1,3,5-tris(1-methylethyl)benzene ; 15 - 20 min, rt

1.3 Solvents: Water ; 8 - 16 h, rt

Referencia

- Photoinduced Nickel-Catalyzed Selective N-Demethylation of Trialkylamines Using C(sp2)-Bromides as HAT Reagents, Journal of the American Chemical Society, 2023, 145(6), 3294-3300

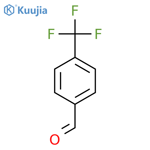

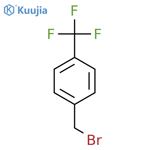

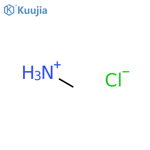

N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine Raw materials

- Methylammonium Chloride

- 1-(Bromomethyl)-4-(trifluoromethyl)benzene

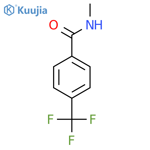

- Benzamide, N-methyl-4-(trifluoromethyl)-

- 4-(Trifluoromethyl)benzaldehyde

- 4-(Trifluoromethtyl)benzoyl chloride

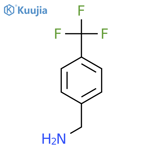

- 4-(Trifluoromethyl)benzylamine

- Benzenemethanamine, N,N-dimethyl-4-(trifluoromethyl)-

N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine Preparation Products

N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine Literatura relevante

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884

-

3. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136

90390-11-7 (N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine) Productos relacionados

- 90390-07-1(N-Methyl-n-3-(trifluoromethyl)benzylamine)

- 85068-29-7(3,5-bis(Trifluoromethyl)benzylamine)

- 2740-83-2(1-[3-(trifluoromethyl)phenyl]methanamine)

- 3300-51-4(4-(Trifluoromethyl)benzylamine)

- 90390-12-8(N-Ethyl-4-(trifluoromethyl)benzylamine)

- 1503816-02-1(1-tert-butyl-1H-pyrazole-5-carboxylic acid)

- 1207000-65-4(methyl 5-amino-1-carbamothioyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate)

- 1206970-44-6(8-(Chloromethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine)

- 2229347-48-0(ethyl 4-(3-aminopropoxy)-1-methyl-1H-pyrazole-3-carboxylate)

- 851398-33-9(2-{5-acetyl-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-ylsulfanyl}acetic acid)

Proveedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:90390-11-7)N-METHYL-N-[4-(TRIFLUOROMETHYL)BENZYL]AMINE

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe

Amadis Chemical Company Limited

(CAS:90390-11-7)N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine

Pureza:99%

Cantidad:25g

Precio ($):245.0